molecular formula C146H122O26 B016947 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose CAS No. 122625-60-9

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose

Cat. No. B016947
M. Wt: 2292.5 g/mol
InChI Key: DXBOPZWOODFFKH-JKUAIIEZSA-N
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Description

The compound "1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose" is a chemically modified form of glucopyranose, which is a glucose molecule with a pyranose (six-membered ring) structure. The modification involves the addition of galloyl groups protected by benzyl groups, which can influence its chemical and physical properties significantly.

Synthesis Analysis

The synthesis of structurally similar galloylated glucopyranose derivatives often involves the reaction of glucopyranose with gallic acid derivatives, followed by protective benzyl group addition. For example, the synthesis of 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose involves reacting glucopyranose with tri-O-benzylgallic acid, followed by catalytic hydrogenation to remove the benzyl protecting groups, yielding the galloylated product in significant yield (Chen, Hagerman, & Minto, 2003).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are common techniques for analyzing the molecular structure of carbohydrate derivatives. The crystal structure of related compounds can reveal details about the stereochemistry and conformation of the sugar ring and the positioning of substituent groups (Haines & Hughes, 2007).

Chemical Reactions and Properties

The chemical reactivity of galloylated glucopyranose derivatives can include reactions at the galloyl moieties or the glucose core. For instance, photo-bromination of carbohydrate derivatives has been explored for the functionalization of glucopyranose molecules (Ferrier & Tyler, 1980). Such reactions can lead to the introduction of new functional groups, altering the molecule's chemical properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, can be influenced by the degree of substitution and the nature of the substituents. For carbohydrate derivatives, modifications like benzoylation and benzylation can significantly affect these properties (Lezerovich, Gros, Sproviero, & Deulofeu, 1966).

Scientific Research Applications

Synthesis and Chemical Characterization

The compound 1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose has been synthesized and characterized through various chemical processes. Chen, Hagerman, and Minto (2003) described the synthesis of this compound starting from [U-14C] glucopyranose, leading to a 54% overall yield after catalytic hydrogenation to remove benzyl groups, showcasing its pivotal role in synthetic organic chemistry (Chen, Hagerman, & Minto, 2003). Additionally, Haines and Hughes (2007) conducted X-ray diffraction analysis to determine the crystal structures of related compounds, providing insights into their molecular configurations and interactions (Haines & Hughes, 2007).

Interaction with Biological Membranes

Beretta, Artali, Caneva, and Maffei Facino (2011) investigated the compound's conformation and interaction with simulated phospholipid bilayers, indicating its potential implications in understanding membrane dynamics and the role of polyphenolic compounds in medicinal herbs (Beretta et al., 2011).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C146H122O26/c147-141(117-76-122(152-86-102-46-16-1-17-47-102)133(162-96-112-66-36-11-37-67-112)123(77-117)153-87-103-48-18-2-19-49-103)167-101-132-138(169-142(148)118-78-124(154-88-104-50-20-3-21-51-104)134(163-97-113-68-38-12-39-69-113)125(79-118)155-89-105-52-22-4-23-53-105)139(170-143(149)119-80-126(156-90-106-54-24-5-25-55-106)135(164-98-114-70-40-13-41-71-114)127(81-119)157-91-107-56-26-6-27-57-107)140(171-144(150)120-82-128(158-92-108-58-28-7-29-59-108)136(165-99-115-72-42-14-43-73-115)129(83-120)159-93-109-60-30-8-31-61-109)146(168-132)172-145(151)121-84-130(160-94-110-62-32-9-33-63-110)137(166-100-116-74-44-15-45-75-116)131(85-121)161-95-111-64-34-10-35-65-111/h1-85,132,138-140,146H,86-101H2/t132-,138-,139+,140-,146+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBOPZWOODFFKH-JKUAIIEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OCC5C(C(C(C(O5)OC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)OC(=O)C6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OC(=O)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H122O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583221
Record name 1,2,3,4,6-Pentakis-O-[3,4,5-tris(benzyloxy)benzoyl]-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-b-D-glucopyranose

CAS RN

122625-60-9
Record name 1,2,3,4,6-Pentakis-O-[3,4,5-tris(benzyloxy)benzoyl]-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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